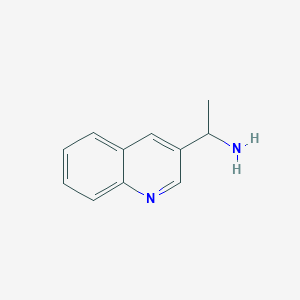

1-(Quinolin-3-yl)ethan-1-amine

説明

特性

IUPAC Name |

1-quinolin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJPCGOQWSUBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedländer Synthesis for Quinoline Core Construction

The Friedländer synthesis is a classical and widely used method for quinoline derivatives. It involves the condensation of an aromatic amine with a carbonyl compound under acidic or basic catalysis, typically in ethanol or acetic acid solvents, to form the quinoline ring system.

- Reactants: 2-aminobenzaldehydes or 2-aminobenzophenones with ketones or aldehydes.

- Conditions: Heating under reflux with acid catalysts or in the presence of base.

- Outcome: Formation of 3-acetylquinoline or related quinoline ketones as intermediates.

This approach provides a versatile platform for subsequent transformations toward 1-(Quinolin-3-yl)ethan-1-amine.

Reduction of Quinoline-3-yl Ketones to Ethanamine

A crucial step in preparing this compound is the conversion of quinoline-3-yl ethanone derivatives (e.g., 3-acetylquinoline) to the corresponding ethanamine.

- Catalytic hydrogenation using metal catalysts (e.g., Pd/C, Raney nickel) under hydrogen atmosphere.

- Chemical reduction using reagents such as zinc dust with ammonium chloride, which selectively reduce nitro groups to amines and can also reduce ketones to amines under certain conditions.

This reduction step is often performed after the quinoline ring is functionalized to ensure selective amination at the ethanone position.

Multi-Step Synthetic Sequences Incorporating Cross-Coupling and Alkylation

Recent research has demonstrated sophisticated multi-step syntheses involving:

- Formation of quinoline ketone intermediates via cyclization reactions (e.g., from 2-amino-5-nitroaminobenzophenone with diketones).

- Reduction of nitro groups to amines.

- Acid-amine cross-coupling reactions using coupling reagents like HATU.

- Suzuki cross-coupling reactions catalyzed by palladium with bases such as potassium carbonate.

- Final alkylation steps using substituted sulfonyl chlorides and organic bases like N-ethyl-N-isopropylpropan-2-amine (DIPEA) to yield functionalized quinoline amines.

These sequences have been optimized for yield, purity, and scalability.

Reaction Optimization and Yield Data

A study optimizing Claisen–Schmidt condensation conditions for quinoline derivatives found that:

| Base Used | Reaction Atmosphere | Temperature | Yield (%) |

|---|---|---|---|

| NaOH | Air | Room Temp | 65 |

| KOH | Air | Room Temp | Lower |

| K2CO3 | Air | Room Temp | Lower |

| Pyridine | Air | Room Temp | Lower |

NaOH was identified as the preferred base for condensation reactions involving quinoline-3-carbaldehydes and ethanone derivatives, providing the best yield and reaction progression monitored by Thin Layer Chromatography (TLC).

Summary Table of Preparation Methods

Research Findings and Considerations

- The Claisen–Schmidt condensation under visible light and NaOH base conditions provides an efficient route to quinoline derivatives, which can be further transformed into ethanamine analogues.

- Multi-step syntheses involving reduction of nitro groups and ketones, followed by coupling and alkylation, allow for structural diversification and high yields of target compounds.

- The choice of base, solvent, and reaction atmosphere critically affects yield and purity.

- Advanced spectroscopic methods (NMR, HRMS) confirm the structure and purity of intermediates and final products.

- Computational studies (DFT, molecular electrostatic potential mapping) complement experimental findings by elucidating electronic structures relevant to reactivity and stability.

化学反応の分析

Types of Reactions: 1-(Quinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinoline carboxylic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

科学的研究の応用

Chemistry: 1-(Quinolin-3-yl)ethan-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains .

Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents. They have been explored for their efficacy in treating infections and certain types of cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes .

作用機序

The mechanism of action of 1-(Quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial DNA by targeting enzymes such as DNA gyrase and topoisomerase IV . In anticancer research, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The biological and physicochemical properties of quinoline derivatives are highly dependent on the substituent position on the quinoline ring. Key analogs include:

Notes:

- Molecular weight discrepancies (e.g., 142.20 vs. 172.23 for 3-yl derivatives) may arise from reporting errors or differences in salt forms.

- The 8-position derivatives (e.g., 1-(Quinolin-8-yl)propan-1-one) are often prioritized in drug discovery due to improved binding affinities .

Pharmacological Activities

- Antimicrobial and Anticancer Activity: Pyrimidine-quinoline hybrids () exhibit reversal of drug resistance in cancer cells, likely due to efflux pump inhibition .

- 8-yl Derivatives: 1-(Quinolin-8-yl)propan-1-one demonstrates superior pharmacokinetic profiles in preclinical studies .

Physicochemical Properties

- Lipophilicity : 3-yl and 8-yl derivatives have higher logP values than 6-yl analogs, influencing blood-brain barrier penetration .

- Optical Properties : Schiff bases derived from 3-yl aldehydes (e.g., (E)-N-benzylidene derivatives) exhibit strong fluorescence, useful in sensor applications .

- Solubility : Piperazine-containing derivatives (e.g., 10a–10k) show improved aqueous solubility due to polar substituents .

生物活性

1-(Quinolin-3-yl)ethan-1-amine, also known as (R)-1-(quinolin-3-yl)ethan-1-amine, is a chiral compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline moiety fused to an ethylamine side chain. Its molecular formula is , and the compound exhibits chirality due to the presence of the amine group. The structure allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with protein active sites. The quinoline ring facilitates these interactions, while the chiral amine can form hydrogen bonds and ionic interactions, enhancing its pharmacological effects.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity against a variety of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate inhibition |

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction | |

| MCF7 (breast cancer) | 20 | Cell cycle arrest | |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that the compound exhibited a significant inhibitory effect on Staphylococcus aureus, highlighting its potential as an antibiotic agent.

- Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of HeLa cells, with an IC50 value of 15 µM. This study underscores the compound's potential as an anticancer agent .

- Neuroprotection Research : Research on neuronal cell cultures showed that this compound reduced oxidative stress-induced apoptosis, suggesting its role in protecting against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Quinolin-3-yl)ethan-1-amine, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, quinolin-3-amine derivatives can react with brominated acyl chlorides (e.g., 5-bromopentanoyl chloride) under basic conditions (e.g., triethylamine) to form intermediates, followed by aryl piperazine substitution using K₂CO₃ in refluxing acetone . Yield optimization depends on reaction temperature, stoichiometric ratios of reagents, and purification techniques (e.g., column chromatography). Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural features like the ethylamine side chain and quinoline ring protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses purity. Melting point analysis (compared to literature values) and IR spectroscopy further corroborate functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. How should researchers select a theoretical framework when designing studies on this compound's biological activity?

- Methodological Answer : Align the research with established theories, such as structure-activity relationship (SAR) models for quinoline derivatives or receptor-ligand interaction frameworks (e.g., dopamine D3 receptor binding). Begin by reviewing prior SAR studies on analogous compounds to identify key substituents influencing activity. For mechanistic studies, molecular docking or density functional theory (DFT) can provide a computational foundation for hypothesis generation .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions in the synthesis of this compound derivatives?

- Methodological Answer : Use a 2³ factorial design to evaluate variables like temperature (e.g., 60°C vs. 80°C), solvent polarity (e.g., acetone vs. DMF), and catalyst concentration. Analyze main effects and interactions via ANOVA to identify optimal conditions. For example, a study might reveal that higher temperatures improve aryl piperazine substitution but increase side-product formation, necessitating a balance between yield and purity .

Q. What methodological approaches resolve contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodological Answer : Triangulate data by combining quantum mechanical calculations (e.g., DFT for transition-state analysis) with empirical kinetic studies. For instance, if DFT predicts a lower activation energy for a specific pathway than observed experimentally, re-evaluate solvent effects or catalyst interactions in the computational model. Validate hypotheses through isotopic labeling or intermediate trapping experiments .

Q. What advanced predictive modeling techniques integrate quantum mechanical calculations with empirical data for this amine?

- Methodological Answer : Develop hybrid models using machine learning (ML) algorithms trained on both experimental (e.g., reaction yields, spectroscopic data) and computational datasets (e.g., HOMO-LUMO gaps, electrostatic potentials). For example, ML can predict optimal solvent systems for crystallization by correlating solvent parameters (Hansen solubility parameters) with experimental solubility data. Validate models through cross-validation and sensitivity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。